(S)-1-(2,5-Difluorophenyl)propan-1-amine
Description
(S)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral amine featuring a propan-1-amine backbone substituted with a 2,5-difluorophenyl group at the chiral center. Its molecular formula is C₉H₁₁F₂N, with a molecular weight of 171.19 g/mol. The compound’s (S)-enantiomeric configuration is critical for its stereospecific interactions in biochemical systems. While its hydrochloride salt (CAS 1333577-52-8) is documented with a molecular weight of 207.65 g/mol , the free base is often utilized in asymmetric synthesis and pharmaceutical research. Limited safety or bioactivity data are publicly available, but its structural analogs are implicated in kinase inhibition, particularly in cancer therapeutics .
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
IUWLMRUTNCGJPI-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,5-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structural analogs based on substituent positions , stereochemistry , and physicochemical properties . Key findings are summarized below:
Table 1: Structural Comparison of (S)-1-(2,5-Difluorophenyl)propan-1-amine and Analogues
| Compound Name | CAS Number | Substituent Positions | Configuration | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | – | 2,5-difluoro | S | C₉H₁₁F₂N | 171.19 |
| (S)-1-(2,4-Difluorophenyl)propan-1-amine | – | 2,4-difluoro | S | C₉H₁₁F₂N | 171.19 |
| (S)-1-(3,5-Difluorophenyl)propan-1-amine | 1212824-31-1 | 3,5-difluoro | S | C₉H₁₁F₂N | 171.19 |
| (R)-1-(2,5-Difluorophenyl)propan-1-amine | – | 2,5-difluoro | R | C₉H₁₁F₂N | 171.19 |
| (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1310923-28-4 | 2-fluoro | S | C₉H₁₂ClFN | 207.65 (salt form) |
| 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1333577-52-8 | 2,5-difluoro | Racemic | C₉H₁₂ClF₂N | 207.65 |
Key Structural Insights
Substituent Position Effects: 2,5-Difluoro vs. 3,5-Difluoro Substitution: This substitution pattern increases steric hindrance around the aromatic ring, reducing solubility in polar solvents compared to 2,5-difluoro derivatives .
Enantiomeric Differences :
- The (S)-enantiomer of 1-(2,5-difluorophenyl)propan-1-amine may exhibit divergent pharmacokinetic properties compared to its (R)-counterpart. For example, (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives are patented as TRK inhibitors for cancer therapy, highlighting the importance of stereochemistry in biological activity .
Table 2: Physicochemical Properties
Research Findings and Implications
Synthetic Routes :
- The hydrochloride salt of 1-(2,5-difluorophenyl)propan-1-amine is synthesized via reductive amination or resolution of racemic mixtures, as seen in analogous protocols for (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives .
- Enantioselective synthesis of the (S)-form likely employs chiral auxiliaries like sulfinamides, as described in the preparation of (S)-1-(3,5-difluorophenyl)propan-1-amine .
The 2,5-difluoro substitution may optimize binding to hydrophobic pockets in enzyme active sites .
Comparative Advantages :
- The 2,5-difluoro substitution offers a balance between lipophilicity (enhancing blood-brain barrier penetration) and polarity (moderating metabolic clearance), unlike bulkier 3,5-difluoro analogs .
- The (S)-enantiomer’s configuration may confer higher target selectivity compared to racemic mixtures, as observed in other fluorinated amines .
Biological Activity
(S)-1-(2,5-Difluorophenyl)propan-1-amine, a chiral amine with a difluorophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 175.20 g/mol. The presence of fluorine atoms significantly influences its electronic properties and biological interactions, enhancing binding affinities to various receptors involved in neurotransmission.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:
- Receptor Binding : The compound modulates neurotransmitter receptors in the brain, particularly those associated with serotonin and norepinephrine pathways. This modulation suggests potential therapeutic effects for mood disorders such as depression and anxiety.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing the levels of neurotransmitters and thereby affecting mood and behavior.
- Signal Transduction Alteration : The compound can affect intracellular signaling pathways, which are critical for gene expression related to neuroplasticity and mood regulation.
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Animal Model Studies : In transgenic mouse models for depression, treatment with this compound resulted in significant behavioral improvements compared to control groups. These studies suggest its potential as an antidepressant agent .
- In Vitro Studies : Experiments conducted on neuronal cell lines demonstrated that this compound enhances neuronal survival under stress conditions by modulating apoptotic pathways .
- Comparative Analysis : When compared with other compounds in its class, this compound showed superior efficacy in receptor binding assays, particularly at serotonin receptors .
Future Directions
The promising biological activity of this compound indicates a need for further research to fully elucidate its pharmacological profile. Future studies should focus on:
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with various neurotransmitter systems.
- Structural Modifications : Exploring derivatives of this compound to enhance its therapeutic potential and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
